molecular formula C8H4Cl3F3 B084052 1-(Trichloromethyl)-4-(trifluoromethyl)benzene CAS No. 13947-96-1

1-(Trichloromethyl)-4-(trifluoromethyl)benzene

Cat. No. B084052
CAS RN: 13947-96-1
M. Wt: 263.5 g/mol
InChI Key: NTFZDVDWIVFEEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives, including those with trichloromethyl and trifluoromethyl groups, often involves catalytic processes or reactions utilizing specific reagents for functional group introduction. For instance, the use of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been reported as a potent combination of reagents for activating thioglycosides, illustrating the methodologies that might be adapted for synthesizing complex benzene derivatives (Crich and Smith, 2001). Such synthetic approaches are crucial for the development of compounds with specific and functional chemical groups.

Molecular Structure Analysis

The molecular structure of benzene derivatives is pivotal in determining their chemical behavior and properties. The study of compounds such as 1,3,5-tris(trifluoromethyl)benzene through gas-phase electron diffraction and quantum chemical calculations provides insight into the structural characteristics of benzene derivatives with halogenated methyl groups (Kolesnikova et al., 2014). These investigations reveal the impact of substituents on the benzene ring geometry and electron distribution, which are essential for understanding the chemical behavior of "1-(Trichloromethyl)-4-(trifluoromethyl)benzene".

Chemical Reactions and Properties

The reactivity of benzene derivatives, including "1-(Trichloromethyl)-4-(trifluoromethyl)benzene", is influenced by the nature of their substituents. For example, the presence of trifluoromethyl groups can significantly affect the compound's reactivity towards nucleophilic and electrophilic attacks, as demonstrated in studies of related compounds (Hu et al., 2008). Understanding these chemical reactions is crucial for the synthesis and application of such compounds in organic chemistry.

Scientific Research Applications

Application 1: Redox Potentials of Trifluoromethyl-containing Compounds

  • Summary of the Application : Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials. An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
  • Methods of Application : The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals were studied by quantum-chemical methods .
  • Results or Outcomes : The theoretical results were found to be helpful for interpreting experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .

Application 2: Visible-light-promoted Defluorinated Alkylation of Trifluoromethyl Alkenes

  • Summary of the Application : This research involves a visible-light-promoted radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes for the synthesis of various gem-difluoro substituted homoallylic alcohols .
  • Methods of Application : The protocol features mild conditions, good functional group tolerance, and broad substrate scope .
  • Results or Outcomes : A gram-scale synthesis and synthetic applications demonstrate the potential application of this protocol in the preparative pharmaceutical synthesis as well as organofluorine chemistry .

Application 3: Trifluoromethylation of Carbon-centered Radical Intermediates

  • Summary of the Application : The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This research describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
  • Methods of Application : The specific methods of application are not detailed in the abstract, but the research likely involves various organic synthesis techniques .
  • Results or Outcomes : The outcomes of this research are not specified in the abstract, but the advances in trifluoromethylation of carbon-centered radical intermediates likely have implications for the synthesis of various trifluoromethyl-containing compounds .

Application 4: Synthesis of Trifluoromethyl-containing Compounds

  • Summary of the Application : Trifluoromethyl-containing compounds are synthesized for use in various fields, including pharmaceuticals, agrochemicals, and functional materials .
  • Methods of Application : The specific methods of synthesis are not detailed, but they likely involve various organic synthesis techniques .
  • Results or Outcomes : The outcomes of this research are not specified, but the synthesis of trifluoromethyl-containing compounds likely contributes to the development of various products in the pharmaceutical, agrochemical, and materials industries .

properties

IUPAC Name

1-(trichloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl3F3/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFZDVDWIVFEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70161056
Record name 1-(Trichloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trichloromethyl)-4-(trifluoromethyl)benzene

CAS RN

13947-96-1
Record name 1-(Trichloromethyl)-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13947-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Trichloromethyl)-4-(trifluoromethyl)benzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Trichloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70161056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(trichloromethyl)-4-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Öberg, MS Iqbal - Chemosphere, 2012 - Elsevier
The European regulation on chemicals, REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), came into force on 1 June 2007. With pre-registration complete in …
Number of citations: 34 www.sciencedirect.com

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